4-[(2-chlorophenoxy)acetyl]morpholine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-chlorophenoxy)-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c13-10-3-1-2-4-11(10)17-9-12(15)14-5-7-16-8-6-14/h1-4H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQGHZBRWDSMND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations
Regiospecific and Stereoselective Synthesis of 4-[(2-chlorophenoxy)acetyl]morpholine
The assembly of this compound is most effectively achieved through the synthesis of two primary intermediates: 2-chlorophenoxyacetic acid and 4-(chloroacetyl)morpholine (B141675).
2-Chlorophenoxyacetic Acid: The synthesis of this intermediate can be approached via the Williamson ether synthesis. This involves the reaction of 2-chlorophenol (B165306) with a haloacetic acid, typically chloroacetic acid, in the presence of a base. An alternative route involves the reaction of orthocresol with chloroacetic acid in an alkaline aqueous medium, followed by a subsequent chlorination step using hypochlorite (B82951) ions. google.com The reaction conditions, such as temperature and pH, must be carefully controlled to optimize the yield and purity of the desired product. google.com
4-(chloroacetyl)morpholine: This intermediate is prepared by the acylation of morpholine (B109124). The reaction involves treating morpholine with chloroacetyl chloride, often in the presence of a tertiary amine base like triethylamine (B128534) to scavenge the HCl byproduct. jocpr.com The reaction is typically carried out in an aprotic solvent such as diethyl ether at reduced temperatures (5-10°C) to control the exothermic nature of the reaction. jocpr.com After the reaction period, the product is isolated by pouring the mixture into ice water, followed by filtration and recrystallization. jocpr.com
Table 1: Synthesis of 4-(chloroacetyl)morpholine An interactive table detailing the reagents and conditions for the synthesis of 4-(chloroacetyl)morpholine.
| Reagent 1 | Reagent 2 | Catalyst/Base | Solvent | Temperature | Reaction Time | Yield (%) | Ref. |
|---|---|---|---|---|---|---|---|
| Morpholine | Chloroacetyl chloride | Triethylamine | Diethyl ether | 5-10°C | 6 hrs | Data not specified | jocpr.com |
With the key intermediates in hand, the final molecule is assembled via a coupling reaction. Two primary pathways can be envisioned for this transformation:
Nucleophilic Substitution: This pathway involves the reaction of the sodium salt of 2-chlorophenol (a nucleophile) with 4-(chloroacetyl)morpholine (an electrophile). The phenoxide displaces the chloride ion on the acetyl group to form the desired ether linkage. This method is analogous to the Williamson ether synthesis.
Amide Formation: This is the more common and direct route for synthesizing the title compound. It involves coupling 2-chlorophenoxyacetic acid with morpholine. However, to form this compound, the reaction would be between 2-chlorophenoxyacetic acid and morpholine, which would first need to be activated. A more direct synthesis of the final compound involves the reaction between the sodium salt of 2-chlorophenol and 4-(chloroacetyl)morpholine. An analogous reaction involves reacting 4-(chloroacetyl)morpholine with substituted 2-aminobenzothiazole (B30445) in the presence of anhydrous potassium carbonate, where the amine nitrogen acts as the nucleophile. jocpr.com In the synthesis of this compound, the oxygen of 2-chlorophenol would act as the nucleophile, attacking the electrophilic carbon of the chloroacetyl group. The reaction mechanism is a nucleophilic acyl substitution.
Elucidation of the reaction pathway confirms that the reaction proceeds via the attack of the nucleophilic amine of morpholine on the carbonyl group of chloroacetyl chloride to yield 4-(chloroacetyl)morpholine. jocpr.com Subsequently, this intermediate can react with a nucleophile, such as a substituted phenol, to yield the final product.
Modern synthetic chemistry emphasizes the use of catalysts to improve reaction efficiency and the adoption of green chemistry principles to minimize environmental impact.
Catalytic Approaches: The synthesis of the intermediates can be enhanced through catalysis. For instance, the chlorination of phenoxyacetic acid derivatives can be catalyzed by imidazole (B134444) ionic liquids, which can offer higher yields and improved process safety. google.com For the acylation of morpholine, super-nucleophilic catalysts such as 4-dialkylaminopyridines (DMAP) can significantly accelerate the reaction rate, even in catalytic amounts. semanticscholar.org Palladium catalysts are also employed for C-N coupling reactions involving morpholine, which could represent an alternative synthetic strategy. researchgate.net
Green Chemistry Considerations: Several aspects of the synthesis can be optimized for environmental friendliness. The use of hazardous solvents like diethyl ether could be replaced with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF). The synthesis of phenoxyacetic acids often involves chlorinated intermediates and can produce significant amounts of HCl as a byproduct; process designs that include recovery and recycling of such byproducts are crucial. researchgate.net The use of ionic liquids as catalysts not only improves the reaction but can also be considered a green alternative as they are often recyclable. google.com
Derivatization Strategies and Scaffold Diversification
The this compound scaffold is a versatile template that can be modified at several positions to generate a library of new chemical entities. The morpholine and chlorophenoxy moieties both offer handles for chemical modification. nih.govresearchgate.net
The morpholine ring is a common pharmacophore in medicinal chemistry due to its favorable physicochemical properties. researchgate.nettaylorandfrancis.com
Nitrogen Atom: In the target molecule, the morpholine nitrogen is an amide nitrogen, making it significantly less nucleophilic and generally unreactive towards further substitution under standard conditions. Therefore, diversification at this position is typically achieved by using a pre-functionalized morpholine derivative in the initial synthesis.
Ring System: The morpholine ring itself can be substituted. The synthesis can start with morpholines bearing substituents at the C-2, C-3, C-5, or C-6 positions. For example, using chiral, substituted morpholines allows for the introduction of stereocenters into the final molecule. rsc.org The synthesis of various substituted morpholines is well-established, providing a wide array of building blocks for diversification. researchgate.netresearchgate.net For instance, a series of novel 4-benzyl-morpholine-2-carboxylic acid derivatives has been synthesized, demonstrating the feasibility of incorporating complexity into the morpholine scaffold prior to subsequent reactions. nih.gov
The electronic and steric properties of the final compound can be systematically tuned by introducing or changing substituents on the phenyl ring of the chlorophenoxy group.
Aromatic Substitution: The primary method for diversification is to start the synthesis with a different substituted phenol. A wide variety of substituted phenols are commercially available or readily synthesized. By varying the nature (electron-donating or electron-withdrawing) and position of the substituents, a large number of analogues can be generated. This is a common strategy in medicinal chemistry to probe structure-activity relationships (SAR). nih.gov
Substituent Effects: Research on related structures has shown that modifications to the phenyl ring can have a significant impact on the molecule's properties. For example, in a series of morpholine-conjugated benzophenones, the presence and position of methyl and bromo groups on the aromatic rings were found to be significant for biological activity. nih.gov Similarly, various chlorophenoxy acid herbicides with different substitution patterns have been developed and analyzed, indicating the chemical tractability of this part of the scaffold. nih.govresearchgate.net The synthesis of 2-chloro-4-(4-chlorophenoxy)-hypnone from 3,4'-dichloro-diphenyl ether further illustrates that complex, multi-substituted phenoxy moieties can be readily prepared and utilized in further chemical transformations. google.com
Mechanistic Investigations of Synthetic Transformations
Understanding the mechanisms of the reactions involved in the synthesis and transformation of this compound is crucial for optimizing reaction conditions and predicting outcomes. The key transformations are governed by the principles of nucleophilic acylation and nucleophilic substitution.
The formation of the amide bond in this compound is a classic example of a nucleophilic acyl substitution reaction. In a typical synthesis, morpholine acts as the nucleophile and (2-chlorophenoxy)acetyl chloride serves as the acylating agent. jocpr.com
The reaction proceeds via a nucleophilic addition-elimination mechanism. openstax.org The nitrogen atom of the morpholine ring, possessing a lone pair of electrons, initiates a nucleophilic attack on the electrophilic carbonyl carbon of the (2-chlorophenoxy)acetyl chloride. This carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the chlorine atom and the oxygen atom. openstax.org
The initial attack results in the formation of a tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom acquires a negative charge. This intermediate is transient and rapidly collapses. The driving force for the next step is the reformation of the carbon-oxygen double bond. This is accompanied by the expulsion of the most stable leaving group, which in this case is the chloride ion. The final step involves the deprotonation of the nitrogen atom, which may be facilitated by another molecule of morpholine or a base added to the reaction mixture, to yield the final stable amide product, this compound.
Mechanism of Nucleophilic Acylation:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of morpholine attacks the carbonyl carbon of (2-chlorophenoxy)acetyl chloride.
Formation of Tetrahedral Intermediate: A tetrahedral intermediate is formed with a negative charge on the oxygen and a positive charge on the nitrogen.
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group.
Deprotonation: A base removes a proton from the nitrogen atom, yielding the final amide product.
The this compound molecule can undergo further transformations via nucleophilic substitution reactions. A key reactive site for such reactions is the carbon atom attached to the chlorine on the phenoxy ring, although the acetyl group's side chain can also be a site for substitution, as seen in the reaction with amino-oxadiazoles. jocpr.com
When considering the aromatic ring, nucleophilic aromatic substitution (SNAr) is a plausible mechanism, particularly if the ring is further activated by electron-withdrawing groups. The SNAr mechanism typically involves two steps. First, the nucleophile attacks the carbon atom bearing the leaving group (the chlorine atom), leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and is stabilized by electron-withdrawing substituents. In the second step, the leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored.
In the context of reacting the chloroacetyl moiety of a morpholine derivative with a nucleophile, the reaction follows a nucleophilic substitution pathway, likely an SN2 mechanism. jocpr.com In this concerted, one-step process, the incoming nucleophile attacks the carbon atom bearing the chlorine, while the chloride ion simultaneously departs as the leaving group. This bimolecular reaction leads to an inversion of configuration if the carbon atom is a stereocenter. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile.
| Reaction Type | Substrate Moiety | Key Intermediate/Transition State |
| Nucleophilic Acyl Substitution | (2-chlorophenoxy)acetyl chloride | Tetrahedral intermediate |
| Nucleophilic Aromatic Substitution | 2-chlorophenoxy ring | Meisenheimer complex |
| SN2 Reaction | Chloroacetyl group | Pentacoordinate transition state |
Advanced Spectroscopic Characterization and Analytical Method Development
Comprehensive Spectroscopic Techniques for Structural Elucidation
The definitive identification of 4-[(2-chlorophenoxy)acetyl]morpholine relies on a combination of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together, they offer a complete picture of the molecule's architecture.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR, supplemented by two-dimensional (2D) NMR experiments, provide a detailed structural map.
In the ¹H NMR spectrum, the protons of the morpholine (B109124) ring typically exhibit characteristic signals. The protons on the carbons adjacent to the nitrogen atom and the oxygen atom will have distinct chemical shifts due to their different electronic environments. The protons on the methylene (B1212753) group of the acetyl moiety will appear as a singlet, and its chemical shift will be influenced by the adjacent carbonyl group and the phenoxy moiety. The aromatic protons of the 2-chlorophenoxy group will present a complex splitting pattern in the aromatic region of the spectrum, which can be interpreted to confirm the substitution pattern.
The ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule. Distinct signals will be observed for the carbonyl carbon, the carbons of the morpholine ring, the methylene carbon of the acetyl group, and the carbons of the 2-chlorophenoxy ring. The chemical shifts of these carbons are indicative of their local electronic environment.
2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the proton and carbon signals. COSY spectra reveal proton-proton coupling networks, helping to trace the connectivity within the morpholine ring and the aromatic system. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon's corresponding proton(s).
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Morpholine -CH₂-N | 3.4 - 3.7 | 42 - 47 |
| Morpholine -CH₂-O | 3.6 - 3.9 | 66 - 68 |
| -C(O)CH₂- | 4.8 - 5.2 | 65 - 70 |
| C=O | - | 165 - 170 |
| Aromatic C-H | 6.8 - 7.5 | 115 - 130 |
| Aromatic C-Cl | - | 125 - 130 |
| Aromatic C-O | - | 150 - 155 |
Note: The predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its constituent parts. A strong absorption band in the region of 1630-1680 cm⁻¹ is indicative of the amide carbonyl (C=O) stretching vibration. The presence of the morpholine and phenoxy ether linkages would be confirmed by C-O-C stretching vibrations, typically observed in the 1250-1000 cm⁻¹ region. The aromatic nature of the 2-chlorophenoxy group would give rise to C=C stretching vibrations in the 1600-1450 cm⁻¹ range and C-H out-of-plane bending vibrations. The C-Cl stretch of the chlorophenoxy group is expected in the 800-600 cm⁻¹ region.
Table 2: Expected FT-IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Amide C=O Stretch | 1630 - 1680 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |
| C-O-C Stretch (Ether) | 1000 - 1250 | Strong |
| C-N Stretch (Amide) | 1200 - 1350 | Medium |
| C-Cl Stretch | 600 - 800 | Medium to Strong |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-resolution mass spectrometry is a powerful technique that provides the exact mass of a molecule with a very high degree of accuracy. This allows for the unambiguous determination of the molecular formula. For this compound (C₁₂H₁₄ClNO₃), the experimentally determined monoisotopic mass from HRMS would be compared to the calculated theoretical mass. The close agreement between these two values, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula. The isotopic pattern observed in the mass spectrum, particularly the characteristic M+2 peak due to the presence of the chlorine-37 isotope, would further corroborate the presence of a chlorine atom in the molecule.
Chromatographic Methodologies for Purity Assessment and Quantitative Analysis
Chromatographic techniques are essential for separating the target compound from impurities and for its quantification in various matrices. Both high-performance liquid chromatography and gas chromatography-mass spectrometry play vital roles in the analytical workflow.
Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods
HPLC is the workhorse for purity assessment and quantitative analysis of non-volatile compounds like this compound. A reversed-phase HPLC method would be the most common approach. The development of such a method involves the optimization of several parameters to achieve good resolution, peak shape, and a reasonable analysis time.
A typical HPLC system would consist of a C18 stationary phase, which is non-polar, and a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate compounds with a range of polarities. Detection is commonly performed using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance, which for this compound would be influenced by the aromatic ring.
Method validation is a critical step to ensure the reliability of the analytical data. This process involves demonstrating the method's linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ) according to established guidelines.
Table 3: Exemplary HPLC Method Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 275 nm |
| Column Temperature | 30 °C |
Applications of Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
While this compound itself may have limited volatility for direct GC analysis, GC-MS can be a powerful tool for its analysis after derivatization. nih.govresearchgate.net Derivatization is a chemical reaction that converts the analyte into a more volatile and thermally stable compound suitable for GC analysis.
For instance, the amide bond could be hydrolyzed to yield 2-chlorophenoxyacetic acid and morpholine. The resulting 2-chlorophenoxyacetic acid could then be esterified (e.g., with methanol or a silylating agent) to increase its volatility. The morpholine could also be derivatized. nih.govresearchgate.net This approach allows for the indirect quantification of the parent compound and can also be used to identify and quantify related impurities.
The GC-MS analysis would involve separating the derivatives on a capillary column (e.g., a 5% phenyl-methylpolysiloxane column) and detecting them with a mass spectrometer. The mass spectrometer provides both quantitative data and structural information from the fragmentation pattern of the derivative, enhancing the confidence in the identification of the analyte. nih.govresearchgate.net
Advanced Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique ideal for detecting and quantifying trace amounts of a specific compound within a complex matrix. For a molecule like this compound, an LC-MS/MS method would be developed to ensure high selectivity and sensitivity, which is crucial for metabolic studies or environmental analysis.
The development of such a method begins with the optimization of chromatographic conditions to achieve good peak shape and separation from other components. A reversed-phase column (e.g., a C18) is typically employed. The mobile phase would likely consist of a mixture of an aqueous component with an acid modifier (like formic acid) and an organic solvent (such as acetonitrile or methanol), run in a gradient elution mode to ensure efficient separation.
Following chromatographic separation, the compound enters the mass spectrometer. In electrospray ionization (ESI) positive mode, this compound would be expected to form a protonated molecule [M+H]⁺. For tandem mass spectrometry (MS/MS), this parent ion is selected and subjected to collision-induced dissociation (CID) to generate characteristic product ions (daughter ions). Monitoring specific transitions from the parent ion to a unique product ion (Multiple Reaction Monitoring, MRM) provides excellent selectivity and reduces background noise. While specific experimental data for this compound is not publicly available, a plausible analytical method can be devised based on its structure.
Table 1: Representative LC-MS/MS Parameters for Analysis
| Parameter | Value / Description |
| Chromatography System | High-Performance Liquid Chromatography (HPLC) |
| Column | Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Expected Parent Ion [M+H]⁺ | m/z 256.08 |
| Example MRM Transition | 256.08 → 127.04 (Represents fragmentation of the 2-chlorophenoxyacetyl moiety) |
This table presents hypothetical yet scientifically plausible parameters for the analysis of this compound, as specific published methods are not available.
Thin-Layer Chromatography (TLC) and Preparative Chromatography for Purification
During the synthesis of this compound, which typically involves the reaction of an activated 2-chlorophenoxyacetic acid derivative with morpholine, monitoring the reaction's progress and purity of the product is essential. Thin-Layer Chromatography (TLC) serves as a rapid and effective tool for this purpose. A small sample of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel), which is then developed in a suitable solvent system. The separation of spots corresponding to the starting materials, the product, and any byproducts allows for a qualitative assessment of the reaction's completion.
Once the synthesis is complete, purification is often achieved using preparative column chromatography. This technique operates on the same principles as TLC but on a much larger scale to isolate the desired compound. The crude product is loaded onto a column packed with a stationary phase like silica gel. A carefully selected solvent system (eluent), often determined through optimization on TLC, is then passed through the column. Fractions are collected and analyzed by TLC to identify those containing the pure compound, which are then combined and concentrated to yield the purified this compound.
Table 2: Example Purification Scheme using Chromatography
| Technique | Stationary Phase | Mobile Phase System (example) | Purpose |
| Thin-Layer Chromatography (TLC) | Silica Gel 60 F₂₅₄ | 30% Ethyl Acetate in Hexane | Monitor reaction progress; assess purity of fractions. Expected Rf of product ~0.4. |
| Preparative Column Chromatography | Silica Gel (60-120 mesh) | Gradient of 10-50% Ethyl Acetate in Hexane | Isolate the target compound from unreacted starting materials and synthetic byproducts. |
This table outlines a representative purification strategy. The exact mobile phase composition and Rf values would be determined experimentally.
Biophysical and Physicochemical Characterization Methods
Beyond basic identification, a deeper understanding of a molecule's properties, such as its behavior in biological systems and its solid-state structure, is critical. These properties are investigated through various biophysical and physicochemical methods.
Experimental Determination of Lipophilicity (logP/logD) using Chromatographic Techniques
Lipophilicity, the affinity of a compound for a lipid-like environment, is a crucial physicochemical parameter in drug design, influencing absorption, distribution, and metabolism. It is commonly expressed as the logarithm of the partition coefficient (logP) for the neutral form of the molecule or the distribution coefficient (logD) at a specific pH.
A widely used method for the experimental determination of logP is through reversed-phase high-performance liquid chromatography (RP-HPLC). This technique correlates a compound's retention time on a nonpolar stationary phase with its lipophilicity. The analysis involves measuring the retention factor (k) of this compound and a series of standard compounds with known logP values. By plotting the log k values of the standards against their known logP values, a calibration curve is generated. The logP of the target compound can then be interpolated from its measured log k value. Studies on related phenoxyacetic acid and morpholine derivatives frequently employ this method to guide molecular design.
Table 3: Illustrative Data for Chromatographic logP Determination
| Compound | Retention Time (min) | log k | logP (Literature or Determined) |
| Standard 1 (e.g., Uracil) | 1.5 | -0.30 | -1.07 |
| Standard 2 (e.g., Toluene) | 8.2 | 0.79 | 2.73 |
| Standard 3 (e.g., Naphthalene) | 15.5 | 1.25 | 3.37 |
| This compound | 7.5 | 0.72 | To be determined from calibration curve |
This table presents a representative dataset to illustrate the experimental procedure. Actual values would be obtained from a dedicated study.
Crystallographic Studies (e.g., X-ray Diffraction) for Solid-State Structure
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. Obtaining a suitable single crystal of this compound would be the first and often most challenging step, typically achieved through slow evaporation of a solvent.
Once a crystal is obtained, it is exposed to an X-ray beam, and the resulting diffraction pattern is collected. The analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the precise positions of all atoms can be determined. This provides unambiguous information on bond lengths, bond angles, and torsional angles. Furthermore, it reveals how the molecules pack together in the crystal lattice, including any intermolecular interactions like hydrogen bonds or π-stacking, which can influence physical properties like melting point and solubility. While a crystal structure for the title compound is not found in public databases, studies on other morpholine derivatives demonstrate the power of this technique to confirm molecular conformation and stereochemistry.
Table 4: Representative Crystallographic Data Categories
| Parameter | Description |
| Crystal System | The symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic). |
| Space Group | The specific symmetry group of the crystal (e.g., P2₁/n). |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |
| Key Bond Lengths | Precise distances between bonded atoms (e.g., C=O, C-N, C-Cl bonds). |
| Key Bond Angles | Angles formed by three connected atoms (e.g., O=C-N angle). |
| Torsional Angles | Defines the conformation of the molecule, such as the twist between the phenyl ring and the acetyl group. |
| Intermolecular Interactions | Description of hydrogen bonds or other non-covalent interactions in the crystal packing. |
This table lists the types of data obtained from a single-crystal X-ray diffraction study. Specific values are determined from the experimental analysis of a suitable crystal.
Molecular Interactions and Mechanistic Biological Investigations Non Human and Non Clinical
In Vitro and Cellular Mechanistic Studies
The biological effects of morpholine-containing compounds are diverse, targeting a range of enzymes and receptors. researchgate.net The specific nature of the phenoxyacetyl substituent, including the position and electronic properties of any substitutions on the phenyl ring, plays a crucial role in determining the compound's biological activity. nih.gov
Derivatives of morpholine (B109124) have been investigated as inhibitors of various enzymes. For instance, certain morpholine-based chalcones have been identified as potent inhibitors of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), with some compounds exhibiting mixed-type inhibition kinetics. nih.gov In one study, the most potent MAO-B inhibitor from a series of morpholine-based chalcones demonstrated a Kᵢ value of 0.018 ± 0.002 µM. nih.gov
Furthermore, novel morpholine-acetamide derivatives have been synthesized and shown to inhibit carbonic anhydrase (CA). nih.gov Several of these compounds displayed significant inhibitory activity, with IC₅₀ values in the micromolar range. For example, compounds 1c, 1d, and 1h in a specific study showed IC₅₀ values of 8.80 µM, 11.13 µM, and 8.12 µM, respectively, against carbonic anhydrase. nih.gov The inhibitory activity was found to be influenced by the nature of the substituents on the acetamide (B32628) moiety. nih.gov
While direct kinetic analysis of 4-[(2-chlorophenoxy)acetyl]morpholine is not available, studies on related quinoline (B57606) derivatives bearing a morpholine group have demonstrated mixed-type inhibition of acetylcholinesterase (AChE). nih.gov For example, compounds 11a and 11g from this series were identified as mixed-type AChE inhibitors with Kᵢ values of 2.03 μM and 0.64 μM, respectively. nih.gov This suggests that compounds with a morpholine scaffold can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov
Table 1: Inhibitory Activity of Selected Morpholine Derivatives Against Various Enzymes
| Compound Class | Enzyme Target | Key Findings | Reference |
| Morpholine-based chalcones | Monoamine Oxidase B (MAO-B) | Potent inhibition, with the lead compound showing an IC₅₀ of 0.030 µM. | nih.gov |
| Morpholine-based chalcones | Acetylcholinesterase (AChE) | Moderate inhibition, with the most active compound having an IC₅₀ of 6.1 µM. | nih.gov |
| Morpholine-acetamide derivatives | Carbonic Anhydrase (CA) | Significant inhibition, with IC₅₀ values for active compounds ranging from 8.12 to 11.13 µM. | nih.gov |
| Morpholine-bearing quinolines | Acetylcholinesterase (AChE) | Mixed-type inhibition with Kᵢ values as low as 0.64 µM. | nih.gov |
This table is for illustrative purposes and includes data from studies on various morpholine derivatives, not specifically this compound.
The morpholine moiety is a key component in ligands designed to interact with a variety of receptors. nih.gov For example, morpholine derivatives have been investigated for their interaction with the P2Y12 receptor, where the morpholine ring itself appears to contribute to the blockade of the receptor's signaling pathway. researchgate.net In silico analyses have also suggested that morpholine-containing compounds can target the nicotinamide (B372718) binding site of PARP-2. researchgate.net
While a specific receptor binding profile for this compound has not been published, the general ability of the morpholine scaffold to participate in interactions with receptors suggests that this compound could exhibit affinity for various receptor types. The nature of the phenoxyacetyl group would be a critical determinant of any such interaction. nih.gov
Research on related compounds indicates that morpholine derivatives can modulate various cellular pathways. For instance, some morpholine-containing compounds have been shown to induce apoptosis in cancer cell lines and block the PI3K/Akt/mTOR pathway. researchgate.net Additionally, certain morpholine-acetamide derivatives have demonstrated the ability to inhibit Hypoxia-inducible factor-1α (HIF-1α), a key protein in cellular responses to hypoxia, which is often dysregulated in cancer. nih.gov
Phenoxyacetic acid derivatives have also been shown to influence cellular membrane potential and exhibit hepatoprotective effects in cellular models. nih.gov These activities are attributed to their ability to modulate membrane stability and cellular redox potential. nih.gov
The potential for this compound to interact with nucleic acids has not been directly investigated. However, the planar phenoxy ring could potentially participate in intercalation with DNA, a mechanism of action for some anticancer agents. Further studies would be required to explore this possibility.
Structure-Activity Relationship (SAR) and Structure-Target Correlation Studies
The biological activity of phenoxyacetamide derivatives is significantly influenced by the nature and position of substituents on the phenoxy ring. nih.gov
Studies on various classes of compounds containing a substituted phenoxy ring have provided insights into the effects of different substituents. For example, in a series of 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide analogs, the presence of a halogen on the phenoxy ring was found to enhance anti-inflammatory activity. nih.gov In contrast, derivatives carrying a nitro group showed good anticancer, anti-inflammatory, and analgesic activities. nih.gov
In another study on substituted chlorophene analogs, the addition of strong electronegative groups, such as chloro or bromo, at the 2- and 2'-positions enhanced inhibitory activity against N-acyl-phosphatidylethanolamine phospholipase D (NAPE-PLD). researchgate.net This suggests that the electron-withdrawing nature of the chlorine atom at the ortho position of the phenoxy ring in this compound could be a key determinant of its biological activity.
The position of the substituent on the phenoxy ring is also critical. For instance, in a series of phenoxyacetic acid hydrazides, the nature of the substituent influenced the balance between peripheral and central antinociceptive activity. nih.gov
Role of the Morpholine Ring Conformation and Substitution in Target Recognition
The morpholine moiety is a six-membered heterocyclic ring containing both an amine and an ether functional group. jocpr.com This structure is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in bioactive compounds and its favorable physicochemical properties. nih.govresearchgate.net The morpholine ring typically adopts a stable chair conformation, which can be crucial for its interaction with biological targets. nih.gov
The presence of the oxygen atom in the morpholine ring allows it to act as a hydrogen bond acceptor, a key interaction for binding to many biological macromolecules. researchgate.netnih.gov Simultaneously, the nitrogen atom's basicity is reduced compared to simpler amines, which, along with its flexible conformation, contributes to a balanced lipophilic-hydrophilic profile. nih.gov This balance is often advantageous for a molecule's pharmacokinetic properties, including its ability to cross biological membranes.
In various molecular structures, the morpholine ring is not merely a passive carrier but an active participant in target recognition. It can orient substituents in a specific spatial arrangement required for binding to a receptor or enzyme active site. nih.gov For instance, in certain enzyme inhibitors, the morpholine ring correctly positions other functional groups to interact with key amino acid residues. nih.gov The substitution pattern on the morpholine ring itself can further influence its binding affinity and selectivity.
Influence of the Acetyl Linker Length and Heteroatom Composition on Biological Profiles
The acetyl linker in this compound connects the phenoxy group to the morpholine nitrogen. The length and flexibility of such linkers are critical determinants of a molecule's biological activity. The two-carbon length of the acetyl group provides a specific spatial separation between the aromatic phenoxy ring and the heterocyclic morpholine ring. This spacing can be optimal for bridging two binding sites within a biological target.
Studies on other classes of molecules have demonstrated that varying the linker length can significantly impact biological efficacy. For example, in the design of Proteolysis Targeting Chimeras (PROTACs), the length of the linker connecting a target-binding ligand and an E3 ligase-recruiting moiety is a critical parameter for inducing protein degradation. An optimal linker length allows for the productive formation of a ternary complex between the target protein, the PROTOC, and the E3 ligase.
The heteroatoms within the acetyl linker, specifically the carbonyl oxygen and the amide nitrogen (within the morpholine ring), also play a vital role. The carbonyl group can act as a hydrogen bond acceptor, contributing to the molecule's binding interactions. The nature of the amide bond, being relatively resistant to rotation, can impart a degree of rigidity to the linker, which may be favorable for maintaining an active conformation.
Exploration of Diverse Biological Activities in Non-Clinical Models
While specific biological data for this compound is not extensively available in the reviewed literature, the activities of related morpholine and phenoxyacetamide derivatives suggest potential in several therapeutic areas.
Antimicrobial Activity against Pathogenic Microorganisms (e.g., Bacteria, Fungi)
Morpholine derivatives have been investigated for their antimicrobial properties. For example, derivatives of 4-(morpholin-4-yl) benzohydrazide (B10538) have been synthesized and evaluated for their potential to combat bacteria and fungi. researchgate.net The inclusion of the morpholine ring in these structures was intended to enhance their antimicrobial effects. researchgate.net While specific data for this compound is not available, the general class of morpholine-containing compounds has shown promise.
| Derivative Class | Organism(s) | Observed Effect |
| 4-(Morpholin-4-yl) benzohydrazide derivatives | Bacteria, Fungi | Antimicrobial activity reported. researchgate.net |
Antiviral Properties in Viral Replication Assays
The morpholine scaffold is present in some compounds investigated for antiviral activity. researchgate.net For example, certain camphene (B42988) derivatives incorporating a morpholine cycle have demonstrated activity against various viruses with low cytotoxicity. mdpi.com Specifically, a morpholine-containing camphene derivative showed an IC50 value of 64.8 µM against an unspecified virus. mdpi.com While direct evidence for this compound is lacking, the presence of the morpholine ring suggests that this is a potential area for investigation. Novel N-substituted derivatives of the antiviral drug acyclovir (B1169) have also been synthesized, with some showing marked antiherpetic activity. nih.gov
| Derivative Class | Virus | IC50 |
| Camphene derivative with morpholine cycle | Not Specified | 64.8 µM mdpi.com |
Antiproliferative and Apoptosis-Inducing Effects in Cancer Cell Lines (mechanistic focus)
Numerous morpholine derivatives have been synthesized and evaluated for their anticancer activities. researchgate.net For instance, chalcones derived from 4'-morpholinoacetophenone (B1345126) have exhibited significant antiproliferative activity against HeLa and C6 cancer cell lines, with some compounds showing higher potency than the standard drug cisplatin. researchgate.net The mechanism of action for some anticancer morpholine derivatives involves the induction of apoptosis.
Additionally, 2-(substituted phenoxy) acetamide derivatives have been developed and assessed for their anticancer potential against MCF-7 (breast cancer) and SK-N-SH (neuroblastoma) cell lines. nih.gov Investigations revealed that compounds bearing halogen substitutions on the aromatic ring showed favorable anticancer activity. nih.gov This suggests that the 2-chlorophenoxy group in this compound could be a key contributor to potential antiproliferative effects. Some podophyllotoxin (B1678966) derivatives with a morpholine ring substituent have been shown to lose their cytotoxicity, indicating that the substitution pattern is critical. frontiersin.org
| Derivative Class | Cell Line | Observed Effect |
| Chalcones from 4'-morpholinoacetophenone | HeLa, C6 | Antiproliferative activity, some more potent than cisplatin. researchgate.net |
| 2-(Substituted phenoxy) acetamides | MCF-7, SK-N-SH | Anticancer activity, particularly with halogen substitutions. nih.gov |
Computational Chemistry and Theoretical Modeling Studies
Quantum Chemical Calculations
Characterization of Intramolecular and Intermolecular Interactions
Intramolecular Interactions:
The structure of 4-[(2-chlorophenoxy)acetyl]morpholine allows for several key intramolecular interactions that influence its three-dimensional shape. The morpholine (B109124) ring typically adopts a stable chair conformation. The linkage between the acetylmorpholine and the chlorophenoxy moieties, specifically the ether oxygen and the amide bond, creates a flexible chain.
Rotation around the C-O and C-C bonds of the phenoxyacetyl group can lead to various conformers. Intramolecular hydrogen bonds, though weak, may exist. For instance, derivatives of ortho-hydroxy acetophenone (B1666503) are known to exhibit intramolecular hydrogen bonding. arkat-usa.org While this compound lacks a hydroxyl group for strong hydrogen bond donation, weak C-H···O interactions between the morpholine ring hydrogens and the ether or carbonyl oxygen atoms could play a role in stabilizing certain conformations. The relative orientation of the 2-chlorophenyl ring and the acetylmorpholine moiety is influenced by steric hindrance from the ortho-chlorine atom, which restricts free rotation and may favor specific folded conformations.
Intermolecular Interactions:
The potential for intermolecular interactions is critical for the compound's behavior in a condensed phase and its binding to macromolecular targets. Key intermolecular interactions for this compound include:
Hydrogen Bonding: The carbonyl oxygen of the acetyl group is a primary hydrogen bond acceptor. In a biological context, it can interact with hydrogen bond donors like the amide protons of a protein backbone or the hydroxyl groups of amino acid side chains. mdpi.com While the morpholine nitrogen is part of an amide and thus a poor hydrogen bond donor, the morpholine oxygen can act as a weak hydrogen bond acceptor. nih.gov
π-Stacking and π-π Interactions: The electron-rich 2-chlorophenyl ring can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in a protein binding pocket.
Halogen Bonding: The chlorine atom on the phenyl ring can act as a halogen bond donor, interacting with nucleophilic atoms like oxygen or nitrogen. This type of interaction is increasingly recognized for its importance in ligand-receptor binding.
Hydrophobic Interactions: The phenyl ring and the ethylenic carbons of the morpholine ring contribute to the molecule's hydrophobicity, favoring interactions with nonpolar pockets in a biological target. Studies on chlorophenoxy herbicides have indicated that these compounds can interact with biological macromolecules through various non-covalent forces. nih.govresearchgate.netnih.gov
A summary of potential intermolecular interactions and the responsible structural motifs is presented in the table below.
| Interaction Type | Structural Motif | Potential Interacting Partner (in a biological context) |
| Hydrogen Bond (Acceptor) | Carbonyl Oxygen | Amino acid residues with -OH, -NH, or -SH groups |
| Hydrogen Bond (Acceptor) | Morpholine Oxygen | Amino acid residues with -OH, -NH, or -SH groups |
| π-π Stacking | 2-Chlorophenyl Ring | Aromatic amino acid residues (e.g., Phe, Tyr, Trp) |
| Halogen Bonding | Chlorine Atom | Electron-rich atoms (e.g., O, N, S) in amino acids |
| Hydrophobic Interactions | Phenyl Ring, Morpholine Ring | Nonpolar amino acid residues (e.g., Leu, Val, Ile) |
| Dipole-Dipole Interactions | Amide and Ether Linkages | Polar amino acid residues and backbone |
Chemical Bonding Descriptors (e.g., Localized-Orbital Locator, Electron Localization Function)
Chemical bonding descriptors provide a quantum mechanical perspective on the electron distribution within a molecule, offering insights into bonding patterns, lone pairs, and reactivity. The Electron Localization Function (ELF) and the Localized-Orbital Locator (LOL) are particularly useful for a chemically intuitive understanding of molecular electronic structure. wikipedia.org
Electron Localization Function (ELF):
The ELF is a measure of the probability of finding an electron near a reference electron. wikipedia.org It partitions the molecular space into regions, or basins, that correspond to atomic cores, covalent bonds, and lone pairs. The value of ELF ranges from 0 to 1, where a high value (close to 1) indicates a high degree of electron localization, characteristic of covalent bonds and lone pairs. researchgate.net
For this compound, an ELF analysis would be expected to reveal:
Core Basins: Regions of high localization around the carbon, nitrogen, oxygen, and chlorine nuclei, corresponding to the core electrons.
Valence Basins:
C-H, C-C, C-N, C-O, and C-Cl Bonds: Disynaptic basins located between the bonded atoms, representing the shared electron pairs of covalent bonds.
Lone Pairs: Monosynaptic basins associated with the oxygen and nitrogen atoms, corresponding to their non-bonding electrons. The oxygen atoms of the ether, carbonyl, and morpholine moieties would exhibit distinct lone pair basins. The amide nitrogen's lone pair is expected to be delocalized due to resonance with the carbonyl group.
Aromatic System: The π-system of the chlorophenyl ring would appear as a delocalized basin above and below the plane of the ring. researchgate.net
Localized-Orbital Locator (LOL):
The LOL is another tool to visualize and analyze chemical bonding, providing information complementary to ELF. It is based on the kinetic energy density and also reveals shell structures, bonds, and lone pairs. researchgate.net LOL plots often provide a sharper and more distinct picture of bonding features.
An LOL analysis of this compound would highlight:
Lone Pair Regions: The LOL is particularly effective at delineating the size and shape of lone pairs. The parameters of critical points in the LOL topology near a heteroatom can be correlated with the donor ability of that atom's lone pair. researchgate.net This could be used to assess the relative basicity and hydrogen bonding strength of the different oxygen atoms in the molecule.
π-Delocalization: In the chlorophenyl ring, LOL would show the delocalized nature of the π-electrons, distinguishing them from the localized σ-framework. researchgate.netnih.gov
Amide Resonance: The nature of the C-N bond in the acetylmorpholine moiety can be investigated. Both ELF and LOL can quantify the degree of delocalization of the nitrogen lone pair into the carbonyl group, providing insight into the rotational barrier and planarity of the amide bond. nih.gov
Theoretical calculations for similar structures, such as amides and ethers, support these expected patterns of electron localization. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics
Development of Predictive Models for Biological Activity Based on Molecular Descriptors
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. pensoft.netacs.org The fundamental principle is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.
For a series of compounds related to this compound, a QSAR model would be developed through the following steps:
Data Set Compilation: A dataset of morpholine or phenoxyacetic acid derivatives with experimentally determined biological activities (e.g., IC₅₀ or EC₅₀ values) against a specific biological target is assembled. nih.govmdpi.comnih.gov
Molecular Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors are calculated. These descriptors quantify various aspects of the molecular structure and properties.
Table of Commonly Used Molecular Descriptors in QSAR
| Descriptor Class | Examples | Description |
| 1D Descriptors | Molecular Weight, Atom Count, Bond Count | Based on the molecular formula. |
| 2D Descriptors | Topological Indices (e.g., Wiener, Randić), Connectivity Indices, Polar Surface Area (PSA) | Derived from the 2D representation of the molecule, describing size, shape, and branching. |
| 3D Descriptors | van der Waals Volume, Surface Area, Dipole Moment, Principal Moments of Inertia | Based on the 3D conformation of the molecule. |
| Physicochemical Descriptors | LogP (lipophilicity), Molar Refractivity, pKa | Describe properties like hydrophobicity, polarizability, and acidity/basicity. |
Model Building: Statistical methods are employed to build a mathematical model that relates the descriptors (independent variables) to the biological activity (dependent variable). Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Random Forest. pensoft.net
For instance, a hypothetical MLR model for a series of analogs might take the form: log(1/IC₅₀) = β₀ + β₁(LogP) + β₂(PSA) + β₃(Dipole Moment) where the coefficients (β) indicate the positive or negative contribution of each descriptor to the biological activity. QSAR studies on morpholine derivatives have shown that parameters like lipophilicity, dipole moment, and steric properties can be crucial for their activity. pensoft.netacs.org
Statistical Validation and Robustness of QSAR Models
A QSAR model is only useful if it is statistically robust and has predictive power for new, untested compounds. Therefore, rigorous validation is a critical step. pensoft.net
Internal Validation: Internal validation techniques assess the stability and robustness of the model using the training set data.
Cross-Validation: The most common method is Leave-One-Out Cross-Validation (LOO-CV). In this process, one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound. The resulting cross-validated correlation coefficient (q²) is a measure of the model's predictive ability. A high q² (typically > 0.5) indicates good internal predictivity.
External Validation: External validation is the most stringent test of a model's predictive power. The initial dataset is split into a training set (typically 70-80% of the data) used to build the model, and a test set (20-30%) that is kept aside. The model is then used to predict the activity of the compounds in the test set. The predictive ability is assessed by the predictive correlation coefficient (R²_pred). A high R²_pred value (typically > 0.6) indicates that the model can accurately predict the activity of new compounds.
Other Validation Metrics:
Y-Randomization (or Response Scrambling): The biological activity values in the training set are randomly shuffled, and a new QSAR model is built. This process is repeated multiple times. If the original model is valid, the scrambled models should have very low correlation coefficients, demonstrating that the original correlation was not due to chance.
Table of Key Statistical Parameters for QSAR Model Validation
| Parameter | Symbol | Typical Acceptable Value | Description |
| Correlation Coefficient | R² | > 0.6 | A measure of the goodness-of-fit of the model to the training data. |
| Cross-Validated Correlation Coefficient | q² or R²_cv | > 0.5 | An indicator of the internal predictive power of the model. |
| Predictive Correlation Coefficient (External) | R²_pred | > 0.6 | A measure of the model's ability to predict the activity of an external test set. |
| Root Mean Square Error (RMSE) | RMSE | As low as possible | Measures the deviation between predicted and actual values. |
Ligand-Based Drug Design Principles Applied to the Compound Series
Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. semanticscholar.org It relies on the information derived from a set of molecules known to be active. The principles of ligand-based design can be applied to a series of compounds including this compound to guide the design of new, more potent analogs.
Pharmacophore Modeling: A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to be recognized by a specific receptor and elicit a biological response. For the this compound series, a pharmacophore model could be generated by aligning the most active compounds and identifying common chemical features.
A hypothetical pharmacophore for this series might include:
A hydrogen bond acceptor (the carbonyl oxygen).
A hydrophobic/aromatic region (the chlorophenyl ring).
An additional hydrogen bond acceptor (the morpholine oxygen).
Defined spatial relationships and exclusion volumes.
Once a pharmacophore model is established, it can be used as a 3D query to screen large virtual compound libraries to identify novel chemical scaffolds that match the pharmacophore and are therefore likely to be active.
3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful 3D-QSAR methods. These methods generate 3D contour maps that visualize the regions in space where specific properties are favorable or unfavorable for activity.
CoMFA/CoMSIA for the this compound series:
Steric Fields: Contour maps would indicate where bulky substituents are favored (e.g., to enhance binding through van der Waals contacts) or disfavored (e.g., due to steric clashes).
Electrostatic Fields: These maps would highlight regions where positive or negative charges are beneficial for activity, guiding the placement of electron-donating or electron-withdrawing groups. For example, studies on other morpholine derivatives have identified the importance of electrostatic fields around the aromatic rings and the morpholine system itself for receptor affinity. acs.orgnih.gov
Hydrophobic and Hydrogen-Bonding Fields (in CoMSIA): These maps would further refine the design process by showing optimal locations for hydrophobic groups and hydrogen bond donors/acceptors.
By interpreting these 3D-QSAR maps, medicinal chemists can rationally design new derivatives of this compound with optimized interactions with the target, leading to improved biological activity.
Future Research Directions and Translational Perspectives
Development of Next-Generation Synthetic Methodologies
The synthesis of amides like 4-[(2-chlorophenoxy)acetyl]morpholine is a cornerstone of organic and medicinal chemistry. acs.orgacs.org Traditional methods often rely on coupling reagents that can be atom-inefficient. acs.org Future research should focus on developing more advanced and sustainable synthetic routes.
Flow Chemistry: Continuous-flow systems offer significant advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and greater reproducibility. acs.orgnih.gov The synthesis of amides in flow reactors, potentially using solid-supported reagents or catalysts, could lead to higher space-time yields and simplified purification processes. acs.orgacs.org A direct, flow-based synthesis using simple and widely available reagents like carbon disulfide with a reusable heterogeneous Lewis acid catalyst (e.g., alumina) represents a promising and more atom-economic approach. acs.org
Biocatalysis: The use of enzymes for amide bond formation is a rapidly growing field driven by the demand for greener chemical processes. acs.orgresearchgate.net Enzymes such as lipases, amide bond synthetases, and engineered nitrile synthetases can catalyze the formation of amides in aqueous or low-water systems, often with high chemo- and stereoselectivity. acs.orgacs.orgresearchgate.netnih.gov Developing a biocatalytic route to this compound from 2-chlorophenoxyacetic acid and morpholine (B109124) could drastically reduce waste and reliance on traditional chemical activators. researchgate.netnih.gov ATP-dependent enzymes, coupled with ATP recycling systems, are a particularly promising avenue for this transformation in aqueous media. acs.orge3s-conferences.org
| Methodology | Potential Advantages | Key Research Focus |
| Flow Chemistry | Increased efficiency, safety, and scalability; precise control over reaction parameters. nih.gov | Development of packed-bed reactors with immobilized catalysts; optimization of solvent and temperature for continuous production. acs.org |
| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact, cost-effectiveness. researchgate.net | Engineering of specific enzymes (e.g., amide synthetases) for substrate acceptance; development of efficient ATP recycling systems. acs.orge3s-conferences.org |
Design of Advanced Molecular Probes for Chemical Biology
The this compound structure can be adapted to create sophisticated molecular probes for studying biological systems. The morpholine ring is a privileged structure in medicinal chemistry, known to improve pharmacokinetic properties, while the phenoxyacetyl group can be modified for target interaction. acs.orgnih.govresearchgate.net
Future work could involve the design of photoaffinity labeling (PAL) probes . nih.govenamine.net This would involve modifying the core structure with a photoreactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., an alkyne or biotin). enamine.netplos.org Upon UV irradiation, such a probe would covalently bind to its biological target, allowing for target identification and validation, which is a major bottleneck in drug discovery. nih.govplos.org The design of bi-functional probes, containing both a photoreactive moiety and an affinity tag, would enable the purification and subsequent identification of target proteins via mass spectrometry. plos.org
Another avenue is the development of fluorescent probes . By conjugating a fluorophore to the this compound scaffold, researchers could create tools to visualize the compound's distribution and localization within living cells using techniques like confocal microscopy. nih.gov These probes would be invaluable for understanding the compound's mechanism of action if a biological target is identified.
Integration with High-Throughput Screening and Automation for Discovery
To explore the potential biological activities of the this compound scaffold, its integration into high-throughput screening (HTS) campaigns is essential. HTS allows for the rapid testing of vast numbers of compounds against biological targets. nih.gov
Future efforts should focus on creating compound libraries based on the this compound core. By systematically varying the substituents on both the phenoxy ring and the morpholine ring, a library of analogues can be generated. These libraries can be optimized for structural diversity and drug-like properties, such as adherence to Lipinski's Rule of Five. ku.edu Automated synthesis platforms could accelerate the production of these libraries. enamine.net
These libraries can then be screened against a wide array of biological targets using automated HTS systems. ku.edunuvisan.com Modern screening centers utilize robotic systems and microplate formats (e.g., 384- or 1536-well plates) to test thousands of compounds daily against biochemical or cell-based assays. enamine.netnuvisan.com This approach could rapidly identify "hit" compounds for further development in various therapeutic areas or other applications.
Exploration of Novel Application Areas in Materials Science or Agrochemicals (excluding clinical)
Beyond potential biological roles, the chemical structure of this compound suggests utility in materials science and agrochemicals.
Agrochemicals: Phenoxyacetic acids are a well-established class of herbicides, with famous examples like 2,4-D and MCPA. wikipedia.orgnih.gov Research has shown that novel phenoxyacetamide derivatives exhibit significant herbicidal activity, sometimes with selectivity for broadleaf weeds over crops like corn and wheat. acs.orgnih.gov Future research could evaluate this compound and its analogues for pre- and post-emergence herbicidal activity against common weeds. acs.orgnih.gov Furthermore, related phenoxyacetamide structures have been investigated as potential insecticides, suggesting another possible application area to explore. researchgate.net
Materials Science: The morpholine moiety is used in various industrial applications, including as a corrosion inhibitor, a curing agent for resins, and a stabilizer in polymers. e3s-conferences.orgatamankimya.com The presence of the morpholine ring in this compound suggests it could be investigated as a corrosion inhibitor , particularly for protecting steam boiler systems where morpholine itself is widely used due to its volatility matching that of water. atamankimya.comwikipedia.org Additionally, morpholine-containing monomers can be polymerized to create "smart" hydrogels that respond to stimuli like pH, indicating a potential role for derivatives of this compound in the development of advanced, responsive materials. nih.gov
| Application Area | Potential Role of the Scaffold | Research Direction |
| Agrochemicals | Herbicide, Fungicide, Insecticide | Greenhouse and field testing of analogues against various weeds and pests; structure-activity relationship (SAR) studies. acs.orgnih.govresearchgate.net |
| Materials Science | Corrosion Inhibitor, Polymer Monomer | Evaluation as a corrosion inhibitor for metals in aqueous systems; synthesis and polymerization of functionalized derivatives to create novel polymers. atamankimya.comnih.gov |
Sustainable and Scalable Production Approaches
For any future application to be viable, the development of sustainable and scalable production methods is paramount. As discussed in section 6.1, green chemistry principles should guide the synthesis of this compound.
Future research should focus on optimizing biocatalytic and flow chemistry processes for large-scale production. acs.orgacs.org A key goal would be to move away from stoichiometric coupling reagents and hazardous solvents. An ideal process might involve an immobilized enzyme in a continuous flow reactor, using water or a green solvent, to convert readily available starting materials into the final product with minimal waste. acs.orgresearchgate.net
Another aspect is the development of a circular economy approach . For instance, in the synthesis of related polydepsipeptides from morpholine-2,5-dione (B184730) derivatives, methods for the acid-catalyzed degradation of the polymers back to their monomers have been explored. acs.org Applying similar principles to the lifecycle of materials derived from this compound could significantly enhance their sustainability profile.
Q & A
Q. What are the recommended synthetic routes for 4-[(2-chlorophenoxy)acetyl]morpholine?
Methodological Answer: A two-step approach is typically employed:
Acetylation of Morpholine : React morpholine with chloroacetyl chloride in the presence of a base (e.g., NaOH) to form chloroacetylmorpholine.
Nucleophilic Aromatic Substitution : Introduce the 2-chlorophenoxy group by reacting chloroacetylmorpholine with 2-chlorophenol under alkaline conditions (e.g., K₂CO₃ in DMF at 80°C).
Key Considerations : Optimize reaction time and temperature to minimize side products. Monitor purity via TLC or HPLC .
Q. Which spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- ¹H/¹³C NMR : Confirm the presence of the morpholine ring (δ ~3.6–3.8 ppm for N-CH₂), acetyl carbonyl (δ ~170–175 ppm), and 2-chlorophenoxy aromatic protons (δ ~6.8–7.4 ppm).
- IR Spectroscopy : Identify the carbonyl stretch (C=O) at ~1700 cm⁻¹ and C-O-C ether vibrations (~1250 cm⁻¹).
- Mass Spectrometry (ESI-MS) : Verify molecular weight (calculated: 255.7 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. How can low yields in the final coupling step be addressed?
Methodological Answer: Low yields often arise from steric hindrance at the 2-chlorophenoxy group or incomplete nucleophilic substitution. Strategies include:
- Catalyst Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity.
- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of aromatic intermediates.
- Protecting Groups : Temporarily protect reactive sites (e.g., morpholine nitrogen) with Boc groups to direct regioselectivity .
Q. What computational methods predict the compound’s electronic properties and reactivity?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to identify electron-rich regions (e.g., morpholine nitrogen) prone to electrophilic attack.
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to rationalize observed anticancer or antimicrobial activity.
- Solubility Prediction : Use COSMO-RS models to assess hydrophobicity influenced by the 2-chlorophenoxy group .
Q. How can contradictions in reported biological activity data be resolved?
Methodological Answer: Discrepancies may stem from:
- Assay Variability : Standardize cell lines (e.g., MCF-7 for cancer studies) and incubation times.
- Metabolic Stability : Perform liver microsome assays to assess degradation pathways (e.g., hydrolysis of the acetyl group).
- Solubility Limitations : Use co-solvents (e.g., DMSO/PBS mixtures) to improve bioavailability in in vitro tests .
Q. How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Substituent Variations : Synthesize analogs with halogen replacements (e.g., 2-fluorophenoxy) or morpholine ring modifications (e.g., thiomorpholine).
- Bioactivity Testing : Screen analogs against target-specific assays (e.g., kinase inhibition for anticancer potential).
- Data Correlation : Use multivariate analysis to link electronic parameters (Hammett σ) with activity trends .
Data Contradiction Analysis
Q. Why do some studies report high cytotoxicity while others show negligible effects?
Methodological Answer: Potential factors include:
- Cell Membrane Permeability : The 2-chlorophenoxy group may reduce passive diffusion; measure logP values to correlate hydrophobicity with activity.
- Off-Target Effects : Use CRISPR-based gene knockout models to validate target specificity.
- Redox Activity : Assess ROS generation via fluorescent probes (e.g., DCFH-DA) to rule out nonspecific oxidative damage .
Experimental Design Considerations
Q. What controls are essential in in vivo toxicity studies?
Methodological Answer:
- Vehicle Controls : Administer DMSO/saline mixtures to isolate solvent effects.
- Positive Controls : Use cisplatin (for cytotoxicity) or fluconazole (for antifungal activity) to benchmark potency.
- Metabolite Profiling : Collect plasma and urine samples for LC-MS analysis to identify toxic metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
